N-(6-((4-((5-acetamido-2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
Description
N-(6-((4-((5-acetamido-2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a structurally complex molecule featuring a pyridazine core substituted with a thioether-linked 4-oxobutyl chain, cyclopropanecarboxamide, and a 5-acetamido-2-methoxyphenyl moiety. Its synthesis likely involves multi-step reactions, including pyridazine ring formation (as seen in pyridazine derivatives ), thioether bond formation via halogenated intermediates , and amide coupling strategies.
Properties
IUPAC Name |
N-[6-[4-(5-acetamido-2-methoxyanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-13(27)22-15-7-8-17(30-2)16(12-15)23-19(28)4-3-11-31-20-10-9-18(25-26-20)24-21(29)14-5-6-14/h7-10,12,14H,3-6,11H2,1-2H3,(H,22,27)(H,23,28)(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEQGCGQDNRDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-((4-((5-acetamido-2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential clinical implications based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its intricate structure, which includes a cyclopropane moiety, a pyridazine ring, and an acetamido group. Its molecular formula is , and it has a molecular weight of approximately 396.49 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
Research indicates that compounds structurally similar to this compound often act through:
- Inhibition of Enzymatic Activity : Many derivatives exhibit inhibitory effects on enzymes like myeloperoxidase (MPO), which is implicated in inflammatory processes. For instance, studies have shown that MPO inhibitors can reduce oxidative stress in various disease models, suggesting a similar potential for this compound .
- Antioxidant Activity : Compounds with methoxyphenyl groups have demonstrated significant antioxidant properties, scavenging free radicals and reducing oxidative damage in cellular systems .
- Anticancer Properties : Preliminary studies indicate that related compounds have shown cytotoxic effects against cancer cell lines, particularly glioblastoma and breast cancer cells. The mechanism often involves inducing apoptosis in malignant cells through various pathways .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and its analogs:
Case Studies
- Myeloperoxidase Inhibition : A study conducted on MPO inhibitors demonstrated that compounds similar to the target molecule effectively reduced MPO activity in human blood samples stimulated with lipopolysaccharide. This suggests potential applications in treating inflammatory diseases .
- Antioxidant Efficacy : A comparative analysis of antioxidant activities indicated that certain derivatives outperformed ascorbic acid in scavenging DPPH radicals, highlighting their potential as therapeutic agents against oxidative stress-related conditions .
- Cytotoxicity in Cancer Models : Research on hydrazone-based compounds revealed significant cytotoxic effects against glioblastoma cell lines, with mechanisms involving cell cycle arrest and apoptosis induction being explored .
Comparison with Similar Compounds
Pyridazine Core vs. Fused Systems
The target compound’s pyridazine core distinguishes it from fused systems like pyrido[3,4-d]pyridazine derivatives . While fused systems enhance planar rigidity for kinase binding, the standalone pyridazine in the target compound may improve solubility due to fewer conjugated rings .
Thioether Linkage
The thioether group in the target compound mirrors the methylthio substituent in antimalarial pyrazole derivatives (9a-j) . However, the 4-oxobutyl spacer in the target compound introduces conformational flexibility, contrasting with the rigid methylthio group in 9a-j.
Acetamido and Methoxy Groups
The 5-acetamido-2-methoxyphenyl group is structurally analogous to substituents in thiophene-based compound 3 . Both groups may enhance membrane permeability, but the methoxy group in the target compound could reduce metabolic degradation compared to the chloroaryl group in 3.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the 5-acetamido-2-methoxyphenylamine moiety to the 4-oxobutylthio intermediate.
- Thioether formation : React pyridazine derivatives with thiol-containing intermediates under inert atmospheres (e.g., N₂) to prevent oxidation .
- Key conditions : Control temperature (60–80°C for coupling), solvent polarity (DMF or DCM), and reaction time (12–24 hours). Purification via column chromatography (silica gel, gradient elution) or recrystallization improves purity .
Q. Which spectroscopic techniques are recommended for structural confirmation, and how are data interpreted?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6). The cyclopropane protons (δ 1.2–1.8 ppm) and acetamido methyl group (δ 2.1 ppm) are diagnostic .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ~500–550 Da) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguities in stereochemistry by analyzing crystal lattice parameters and bond angles .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay).
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) to measure IC₅₀ values .
- Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the thioether formation step?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (DMF vs. DMSO) to stabilize transition states.
- Catalyst optimization : Evaluate Pd/C or CuI for coupling efficiency via DoE (Design of Experiments) .
- Real-time monitoring : Use LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Q. How to design SAR studies to evaluate the role of the cyclopropanecarboxamide group in bioactivity?
- Methodological Answer :
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Derivative synthesis : Replace cyclopropane with cyclohexane or aromatic rings to assess steric/electronic effects.
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Bioisosteric replacements : Substitute the carboxamide with sulfonamide or urea groups .
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Activity correlation : Compare IC₅₀ values across derivatives in target-specific assays (Table 1) .
Table 1 : Example SAR Data for Derivatives
Derivative R-group Modification IC₅₀ (nM) Selectivity Index Parent Cyclopropanecarboxamide 120 10.5 Derivative A Cyclohexanecarboxamide 450 2.3 Derivative B Benzamide 320 5.8
Q. What computational strategies predict binding modes with kinase targets, and how to validate them experimentally?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ) to identify key interactions (e.g., hydrogen bonds with hinge regions).
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
- Validation : Mutagenesis studies (e.g., Ala-scanning of predicted binding residues) to confirm critical interactions .
Q. How to resolve contradictions in bioactivity data across different cell lines or assay formats?
- Methodological Answer :
- Assay standardization : Normalize data using positive controls (e.g., staurosporine for kinase inhibition).
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
- Mechanistic studies : Use phosphoproteomics or thermal shift assays to confirm target engagement .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships in enzyme inhibition assays?
- Methodological Answer :
- Nonlinear regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate EC₅₀/IC₅₀.
- Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons .
Q. How to interpret discrepancies between computational binding predictions and experimental IC₅₀ values?
- Methodological Answer :
- Energy minimization : Re-optimize ligand poses using quantum mechanics (e.g., DFT) to refine affinity estimates.
- Solvent effects : Include explicit water molecules in MD simulations to account for desolvation penalties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
